molecular formula C20H14N4O2 B3717151 2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine

2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine

Cat. No.: B3717151
M. Wt: 342.3 g/mol
InChI Key: ADNXWSTVPWYKNA-UHFFFAOYSA-N
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Description

The compound “2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine” is a benzotriazepine derivative. Benzotriazepines are a class of compounds that contain a benzene ring fused to a triazepine ring . The 4-nitrophenyl group indicates the presence of a nitro group (-NO2) on the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-(4-nitrophenyl)benzofuran, have been synthesized using various methods .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a nitro group. Similar compounds have been analyzed using techniques like DFT/RB3LYP method with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

The nitro group in the 4-nitrophenyl component of the compound could potentially undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzotriazepine ring, the phenyl ring, and the nitro group. For example, nitrophenyl compounds often have strong absorbance in the UV-visible spectrum .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some nitrophenyl compounds have been used as precursors in the synthesis of bioactive molecules .

Safety and Hazards

While specific safety data for this compound was not found, similar compounds, such as 4-Nitrophenyl chloroformate, are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. For example, if it shows promising bioactive properties, it could be further developed for use in pharmaceutical applications .

Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-3H-1,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-24(26)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-23-20)14-6-2-1-3-7-14/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXWSTVPWYKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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